molecular formula C9H9N3O B2735040 3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one CAS No. 103755-48-2

3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

Cat. No. B2735040
CAS RN: 103755-48-2
M. Wt: 175.191
InChI Key: XXNNDXMUSRJAAB-UHFFFAOYSA-N
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Description

“3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” is a chemical compound with the molecular formula C9H11N3. It is also known by other names such as 1H-Pyrazol-3-amine, 4,5-dihydro-1-phenyl-, Pyrazolidine, 3-imino-1-phenyl-, and 1-Fenyl-3-aminopyrazolin .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” can be represented as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .


Physical And Chemical Properties Analysis

The compound is a cream to yellow solid with a melting point of 165.5-171.5°C . Its molecular weight is 161.2037 .

Scientific Research Applications

Neuroscience and Neurotransmission

Overview: The compound’s interactions with neurotransmitter systems have implications for neural communication.

Applications:

Natural Product Synthesis

Overview: The compound’s structural motifs resemble those found in natural products.

Applications:

Safety And Hazards

“3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” is classified as a poison by ingestion. It is a moderately toxic skin irritant and a severe eye irritant. When heated to decomposition, it emits toxic fumes of NOx .

Future Directions

While specific future directions for “3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one” are not explicitly mentioned in the search results, the pyrazole scaffold has been the subject of recent developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name

3-amino-4-phenyl-1,4-dihydropyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-7(9(13)12-11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXNNDXMUSRJAAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=NNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-4-phenyl-4,5-dihydro-1H-pyrazol-5-one

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